molecular formula C18H17ClN2O2 B2594618 1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione CAS No. 1008036-47-2

1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B2594618
CAS No.: 1008036-47-2
M. Wt: 328.8
InChI Key: OPHZDZDJRINIFE-UHFFFAOYSA-N
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Description

The compound “1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione” is a pyrrolidine-2,4-dione derivative . Pyrrolidine-2,4-dione derivatives have been studied for their potential applications in various fields, including as green herbicides .


Synthesis Analysis

Pyrrolidine-2,4-dione derivatives can be synthesized using natural tetramic acids as lead compounds . The synthesis process involves substitution, acylation, cyclization, and acidification reactions . The synthesized target compounds are confirmed by FT-IR, 1H NMR, 13C NMR, and HRMS spectral analyses .


Molecular Structure Analysis

The single-crystal structure of a similar compound was analyzed by X-ray diffraction, which revealed that the 1-hydroxyethylidene group links the third position of the pyrrolidine heterocycle through a double bond with the Z-configuration .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidine-2,4-dione derivatives include substitution, acylation, cyclization, and acidification .

Scientific Research Applications

Molecular Structure Analysis

Studies have been conducted on similar compounds to understand their molecular and crystal structure, such as the investigation of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, which revealed insights into the arrangement of rigid rings connected by single bonds and the presence of intramolecular hydrogen bonds (Ratajczak-Sitarz et al., 1990).

Synthesis Methodologies

Research on the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids demonstrates the versatility of these compounds in creating a range of chemically significant molecules (Jones et al., 1990).

Photoluminescent Materials

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units have been synthesized, showing potential for electronic applications due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).

Antimicrobial Agents

Novel azaimidoxy compounds derived from pyrrolidine-2,5-dione structures have been synthesized and screened for antimicrobial activities, suggesting potential as chemotherapeutic agents (Jain et al., 2006).

Mechanism of Action

While the specific mechanism of action for “1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione” is not mentioned in the retrieved papers, similar pyrrolidine-2,4-dione derivatives have shown inhibitory activities against plant growth, indicating potential use as herbicides .

Future Directions

The retrieved papers suggest that pyrrolidine-2,4-dione derivatives, including “1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione”, are worthy of further structural optimization . This indicates that there is ongoing research interest in these compounds, particularly for their potential applications as herbicides .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-ethylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-2-12-7-9-13(10-8-12)20-15-11-17(22)21(18(15)23)16-6-4-3-5-14(16)19/h3-10,15,20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHZDZDJRINIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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